![molecular formula C7H12O3 B3135771 trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate CAS No. 40427-14-3](/img/structure/B3135771.png)
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
Overview
Description
Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate (THMC) is an organic compound with a cyclopropane ring and a hydroxymethyl group attached. It is a cyclic ester that is used in various scientific research applications, such as in the synthesis of other compounds and as a reagent in organic synthesis. THMC is a versatile compound that has a wide range of applications in the field of chemistry and biochemistry, as it can be used to synthesize a variety of compounds, as well as to study the mechanisms of biochemical reactions.
Scientific Research Applications
Synthesis and Biological Evaluation
Trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate and its derivatives are used in synthesizing various compounds with potential biological activities. For instance, the synthesis of bromophenol derivatives with cyclopropyl moiety has shown that these compounds are effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II and acetylcholinesterase, which are significant in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Substituent Effect Studies
Research on cis-2-substituted 1-cyclopropanecarboxylic acids, related to trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate, has provided insights into the effects of different substituents on the acidity and chemical properties of these compounds. Such studies are crucial for understanding the reactivity and stability of cyclopropane-containing compounds in various chemical environments (Kusuyama, 1979).
Ethylene Biosynthesis and Affinity Purification
The analogs of trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate, such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, have been synthesized and are used in studies related to the biosynthesis of ethylene, a plant growth hormone. These compounds are valuable in affinity purification techniques and the generation of antibodies, contributing to our understanding of plant biology and biochemistry (Pirrung et al., 1989).
Polymer Science Applications
In polymer science, cyclopropanation reactions involving allylmethacrylate and ethyldiazoacetate lead to the formation of polymers with cyclopropane rings as side groups. These polymers are characterized by their thermal stability and unique structural properties, offering potential applications in materials science (Vretik & Ritter, 2006).
properties
IUPAC Name |
ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBVPPEXCRXAW-RITPCOANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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